molecular formula C14H12F3N3O2 B12457475 N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine

N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine

Cat. No.: B12457475
M. Wt: 311.26 g/mol
InChI Key: DLWAWBSMDGOORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine is a pyrimidine derivative characterized by a trifluoromethyl group at position 4 and a p-tolyl (4-methylphenyl) substituent at position 6 of the pyrimidine ring. The glycine moiety is attached to position 2 via an amino linkage. Key properties include:

  • Molecular Formula: C₁₄H₁₂F₃N₃O₂
  • Molecular Weight: 311.27 g/mol
  • CAS Number: 1820708-01-7 .

The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the p-tolyl group contributes hydrophobicity and steric bulk. This compound is primarily used in research and development, as indicated by its regulatory status under the TSCA exemption for R&D .

Properties

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H12F3N3O2/c1-8-2-4-9(5-3-8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20)

InChI Key

DLWAWBSMDGOORK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as an aldehyde and an amine, under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the pyrimidine ring in the presence of a Lewis acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under conditions that facilitate the substitution reaction.

    Attachment of the Glycine Moiety: The final step involves the coupling of the glycine moiety to the pyrimidine ring, which can be achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with substituted functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. Research indicates that it may exhibit:

  • Anticancer Activity : Preliminary studies suggest that N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can inhibit tumor growth by interfering with kinase signaling pathways, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory and analgesic properties, indicating its potential use in pain management therapies.

Interaction Studies

Understanding the binding affinity of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine to target proteins is critical for optimizing its therapeutic efficacy. Techniques such as:

  • Surface Plasmon Resonance (SPR) : This method can quantify the interactions between the compound and various biological targets.
  • Isothermal Titration Calorimetry (ITC) : ITC can provide insights into the thermodynamics of the binding interactions, helping to refine the design of more effective analogs .

Synthesis Approaches

The synthesis of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be approached through various methodologies, including:

  • Multi-step Synthesis : Utilizing reactions typical for pyrimidine derivatives to achieve the desired substitutions.
  • Green Chemistry Methods : Employing environmentally friendly reagents and conditions to enhance sustainability in synthesis .

Mechanism of Action

The mechanism of action of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Pyrimidine-6 Position

  • p-Tolyl (Target Compound) : The methyl group on the phenyl ring enhances hydrophobicity and may improve membrane permeability. Its electron-donating nature slightly counterbalances the electron-withdrawing trifluoromethyl group at position 4 .
  • Heterocyclic Substituents (Thiazol-2-yl, Pyridin-2-yl) : Thiazole introduces sulfur, enabling hydrogen bonding and π-stacking interactions. Pyridine increases basicity due to its nitrogen atom, which may alter protonation states under physiological conditions .

Modifications on the Glycine Moiety

  • N-Methylation : Addition of a methyl group to the glycine nitrogen (e.g., in DT004) increases lipophilicity (logP) by ~0.5–1.0 units, likely enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Unmodified Glycine: The free amino group in the target compound allows for hydrogen bonding, which may improve target affinity compared to N-methylated analogs .

Physicochemical and Inferred Pharmacokinetic Properties

Property Target Compound N-Methyl Analog 3-Methoxyphenyl Analog Thiazol-2-yl Analog
Molecular Weight 311.27 325.29 341.28 304.25
logP (Estimated) ~2.5 ~3.0 ~2.0 ~1.8
Hydrogen Bond Donors 2 1 2 2
Hydrogen Bond Acceptors 6 6 7 7
  • logP Trends : N-methylation and hydrophobic substituents (e.g., p-tolyl) increase lipophilicity. Polar groups (methoxy, thiazole) reduce logP .
  • Solubility : Thiazole- and pyridine-containing analogs may exhibit higher aqueous solubility due to heterocyclic polarity .

Research and Regulatory Considerations

  • The target compound and its analogs are classified as experimental chemicals under TSCA exemptions, restricting their use to R&D .
  • Structural variations are often explored to optimize pharmacokinetic profiles (e.g., N-methylation for metabolic stability) or target engagement (e.g., thiazole for kinase inhibition) .

Biological Activity

N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is C12H10F3N3O2, with a molecular weight of approximately 287.23 g/mol. The compound features a pyrimidine ring with a p-tolyl group and a trifluoromethyl group, which influence its reactivity and biological activity.

1. Kinase Inhibition

Research indicates that N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exhibits inhibitory effects on specific protein kinases, which are crucial in various cellular signaling pathways associated with cancer and other diseases. For instance, studies have shown that it can inhibit the activity of ABL kinases, which play a role in cell proliferation and survival .

Table 1: Inhibitory Activity Against Kinases

Compound NameTarget KinaseIC50 (nM)
N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycineABL161
AP23464BCR-ABL12
Compound 20GlyT-215.3

2. Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines, making it relevant for pain management therapies .

3. Antimicrobial Activity

While primarily studied for its kinase inhibition properties, there is emerging evidence that compounds structurally similar to N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exhibit antimicrobial activity. This suggests potential applications in treating infections .

The mechanisms through which N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exerts its biological effects are primarily related to its ability to bind to target proteins effectively. Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal how the compound interacts with various kinases and other proteins involved in disease pathways.

Case Studies

A notable case study involved the evaluation of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine in a model of neuropathic pain. The compound was administered to mice with induced neuropathy, resulting in significant reductions in pain-related behaviors compared to control groups. This supports its potential use as an analgesic agent .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine to improve yield and purity?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical variables affecting yield, while response surface methodology refines optimal conditions. This reduces trial-and-error approaches and minimizes resource expenditure .
  • Key Considerations : Monitor intermediates via HPLC or LC-MS to track side reactions. Use purification techniques like gradient column chromatography or recrystallization in aprotic solvents to enhance purity.

Q. How can researchers ensure the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled stressors (e.g., heat, humidity, UV light). Use TGA/DSC to assess thermal degradation and UV-Vis spectroscopy to monitor photolytic decomposition. Store the compound in anhydrous, inert environments (argon atmosphere) at -20°C to mitigate hydrolysis of the trifluoromethyl group .
  • Validation : Compare stability data with structurally analogous pyrimidine derivatives, such as N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, to identify common degradation pathways .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between predicted and experimental reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations to model transition states and identify steric/electronic barriers. For instance, the trifluoromethyl group’s electron-withdrawing effects may reduce pyrimidine ring reactivity, conflicting with experimental observations. Validate using kinetic isotope effects or Hammett plots .
  • Case Study : ICReDD’s integrated approach combines quantum chemical reaction path searches with experimental validation, enabling rapid hypothesis testing (e.g., solvent effects on activation energy) .

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer : Use X-ray crystallography for absolute configuration determination, supplemented by 2D NMR (HSQC, HMBC) to assign proton-carbon correlations. For trifluoromethyl dynamics, variable-temperature 19^{19}F NMR can probe rotational barriers .
  • Data Integration : Cross-reference with NIST’s spectral databases to confirm unique vibrational modes (e.g., C-F stretches at 1150–1250 cm1^{-1} in IR) .

Q. How can researchers design biological assays to elucidate the mechanism of action of this compound as a kinase inhibitor?

  • Methodological Answer : Employ fluorescence polarization assays to measure binding affinity to ATP pockets. Use CRISPR-edited cell lines to isolate target kinase activity. For in vivo validation, apply zebrafish models to assess bioavailability and toxicity .
  • Contradiction Management : If enzymatic inhibition data conflicts with cellular activity, investigate off-target effects via proteome-wide affinity profiling or molecular docking simulations .

Methodological Design & Data Analysis

Q. What strategies are effective in reconciling contradictory solubility data for this compound across different solvent systems?

  • Methodological Answer : Use Hansen solubility parameters (HSPs) to classify solvents by dispersion, polarity, and hydrogen-bonding contributions. Compare experimental solubility with COSMO-RS predictions to identify outliers. For example, discrepancies in DMSO solubility may arise from solvent impurities or compound polymorphism .
  • Validation : Replicate measurements using standardized USP protocols and control solvent water content via Karl Fischer titration .

Q. How can machine learning enhance the prediction of synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) using SMILES notations to predict feasible reaction steps. Prioritize routes with high atom economy and low hazardous byproduct scores. Validate predictions via microfluidic high-throughput screening .
  • Limitations : Address data bias by including negative results from failed reactions in training datasets .

Safety & Compliance

Q. What safety protocols are essential for handling this compound given its potential reactivity with biological systems?

  • Methodological Answer : Follow OSHA guidelines for trifluoromethyl-containing compounds: use fume hoods for synthesis, wear PFAS-free gloves, and conduct toxicity screening via Ames tests for mutagenicity. For spills, neutralize with calcium carbonate before disposal .
  • Training : Complete modules on chemical hygiene plans (e.g., OSHA 29 CFR 1910.1450) and participate in emergency response drills for solvent fires .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.